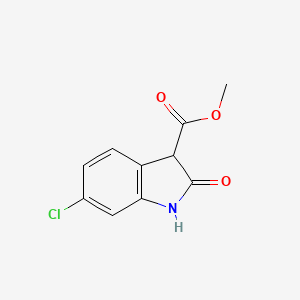

Methyl 6-chlorooxoindoline-3-carboxylate

Description

Contextual Significance of the Oxoindoline Scaffold in Contemporary Organic Chemistry

The oxoindoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance. Oxindole (B195798) derivatives are known to exhibit a broad spectrum of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.

This significance stems from the scaffold's unique three-dimensional structure and its ability to participate in various non-covalent interactions with biological macromolecules. The presence of a lactam moiety, an aromatic ring, and a stereogenic center at the C3 position (if substituted) provides a rich pharmacophore that can be readily modified to optimize binding affinity and selectivity for various biological targets. Consequently, the development of novel synthetic methodologies for the construction and functionalization of the oxoindoline core remains an active area of research in organic chemistry.

Research Landscape and Emerging Areas for Methyl 6-chlorooxoindoline-3-carboxylate

While the broader class of oxoindoline derivatives has been extensively studied, the specific research landscape for this compound is more nascent. Current interest in this compound primarily lies in its potential as a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential.

The presence of the chloro and methyl carboxylate functionalities at specific positions on the oxoindoline core makes it a versatile building block. The chlorine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional molecular complexity. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups or used to modulate the compound's physicochemical properties.

Emerging research appears to be focused on leveraging these synthetic handles to create libraries of novel oxoindoline derivatives for screening against various biological targets. While specific applications are still under investigation, the foundational importance of the 6-chloro-2-oxoindoline core in bioactive molecules suggests that this compound will likely play a role in the development of future therapeutic agents. For instance, the related compound, 6-chloro-2-oxoindoline, is a known intermediate in the synthesis of certain pharmaceuticals, highlighting the potential utility of its derivatives. nbinno.com

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in publicly accessible literature. However, based on its chemical structure and data for analogous compounds, a number of properties can be predicted.

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₃ |

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | Methyl 6-chloro-2-oxoindoline-3-carboxylate |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Note: These properties are predicted and await experimental verification.

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The secondary amine in the lactam ring can undergo N-alkylation or N-acylation. The ester group can be hydrolyzed or converted to other derivatives such as amides. The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution or be utilized in metal-catalyzed cross-coupling reactions. The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl and ester groups, making it susceptible to various electrophilic and nucleophilic reactions.

Properties

IUPAC Name |

methyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAGPYJGVOEMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658348 | |

| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151056-78-9 | |

| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Chlorooxoindoline 3 Carboxylate and Its Analogues

Classical and Conventional Synthesis Routes to the Oxoindoline Core Structure

The traditional synthesis of the oxoindoline core, a critical step in the formation of Methyl 6-chlorooxoindoline-3-carboxylate, relies on well-established cyclization reactions and subsequent functional group manipulations.

Cyclization Reactions in Oxoindoline Synthesis

The construction of the bicyclic oxoindoline system is the cornerstone of synthesizing the target molecule. A common strategy involves the intramolecular cyclization of suitably substituted anilide precursors. For instance, the intramolecular α-arylation of chloro-substituted anilides can be a direct route to the chlorinated oxoindoline core. nih.gov

One classical approach is the cyclization of 2-chloroacetanilides. For the synthesis of a 6-chlorooxoindoline, a potential starting material would be N-(4-chlorophenyl)-2-chloroacetamide. The cyclization can be promoted by a base, such as potassium tert-butoxide, in a solvent like dimethylformamide. nih.gov Another route involves the reductive cyclization of nitro compounds. For example, a substituted (4-chloro-2-nitrophenyl)acetic acid derivative can undergo hydrogenation followed by intramolecular amidation to form the 6-chlorooxoindoline ring system. googleapis.com

A different approach involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which can be a facile method for preparing related 2-alkylideneindolin-3-ones. nih.gov This method, however, leads to a different oxidation state at the C3 position compared to the target molecule.

Below is a table summarizing classical cyclization reactions for forming oxoindole analogues.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Fluoro- and chloro-substituted anilides | Potassium tert-butoxide, dimethylformamide, 80 °C | Substituted oxindoles | 61 | nih.gov |

| 4-(2-Aminophenyl)-4-oxobutyronitrile | DMSO, KOH, then AcOH, room temperature | (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitrile | Not specified | nih.gov |

| 3-nitro-benzoic acid | Chloroacetic acid methyl ester, then hydrogenation | 6-methoxycarbonyl-2-oxindole | Not specified | googleapis.com |

Esterification and Functional Group Interconversions at C-3

Once the 6-chlorooxoindoline core is established, the next critical step is the introduction of the methyl carboxylate group at the C-3 position. If the cyclization precursor already contains a carboxylic acid at the analogous position, a direct esterification can be performed.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.comlibretexts.org

Alternatively, more modern and milder esterification methods can be employed. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a highly efficient method for esterifying carboxylic acids, even those that are sterically hindered. organic-chemistry.org Another efficient system for esterification at room temperature utilizes triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. nih.gov

The following table provides examples of esterification methods applicable to the synthesis of the target compound's analogues.

| Carboxylic Acid | Reagents and Conditions | Ester Product | Yield (%) | Reference |

| General Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H2SO4) | Corresponding Ester | Varies (Equilibrium) | masterorganicchemistry.comlibretexts.org |

| General Carboxylic Acid | Alcohol, DCC, DMAP, CH2Cl2, 0 °C to 20 °C | Corresponding Ester | High | organic-chemistry.org |

| Benzoic Acid | Benzyl Alcohol, TPPO, (COCl)2, Et3N, CH3CN, room temp, 1 h | Benzyl Benzoate | 90 | nih.gov |

Advanced and Sustainable Synthetic Strategies

In recent years, the development of more efficient, sustainable, and safer synthetic methods has become a major focus in organic chemistry. These advanced strategies are highly applicable to the synthesis of complex molecules like this compound.

Catalytic Approaches for Targeted Synthesis

Transition metal catalysis offers powerful tools for the construction of the oxoindoline scaffold. Palladium-catalyzed intramolecular C(sp³)–H arylation of 2-bromoacetanilides is a modern approach to form oxindoles. acs.org This method can tolerate various functional groups, including halogens on the aromatic ring, making it suitable for the synthesis of 6-chlorooxoindoles. acs.orgrsc.org

Visible-light photoredox catalysis has also emerged as a mild and efficient method for the synthesis of oxindoles from 2-bromoanilides using catalysts like fac-Ir(ppy)₃. rsc.org This approach is compatible with chloro-substituents on the phenyl ring. rsc.org Furthermore, rhodium and copper catalysts have been shown to be effective in cycloaddition reactions of diazooxindoles to construct spirooxindole frameworks, which are structurally related to the target compound. chemrxiv.orgrsc.org

The table below highlights some catalytic approaches for the synthesis of oxoindole analogues.

| Starting Material | Catalyst and Reagents | Product | Yield (%) | Reference |

| 2-Bromoacetanilides | Polymer-supported NHC-Pd complex, PCy₃, PivOH, Cs₂CO₃, CPME/water | Substituted Oxindoles | High | acs.org |

| 2-Bromoanilides | fac-Ir(ppy)₃, visible light | 3,3-disubstituted Oxindoles | High | rsc.org |

| Diazooxindoles and Imidazolidines | Rhodium or Copper catalyst | Piperazine-spirooxindole frameworks | Moderate to Excellent | chemrxiv.orgrsc.org |

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields for the synthesis of indole (B1671886) and oxoindole derivatives. mdpi.comnih.gov The condensation of substituted isatins with active methylene (B1212753) compounds under microwave irradiation is a rapid and efficient method for generating functionalized oxindoles. mdpi.comnih.gov For example, the microwave-assisted reaction of isatins with malonic acid can lead to 3-carboxymethyl-3-hydroxyoxindoles with high yields in very short reaction times (5-10 minutes). mdpi.comnih.gov This approach could be adapted for the synthesis of the 6-chlorooxoindoline core.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comuc.pt The synthesis of oxindoles via intramolecular C(sp³)–H arylation has been successfully translated to a continuous-flow protocol using a polymer-supported palladium catalyst. acs.org This method allows for the waste-minimized production of a variety of oxindoles, including those with halogen substituents. acs.org

The following table summarizes examples of microwave-assisted and flow chemistry applications in the synthesis of oxoindole analogues.

| Method | Starting Materials | Conditions | Product | Yield (%) | Reference |

| Microwave-Assisted | Substituted Isatins, Malonic Acid | Dioxane, Triethylamine (B128534), 5-10 min | 3-Hydroxy-2-oxindoles | up to 98% | mdpi.comnih.gov |

| Microwave-Assisted | Isatins, Chalcones, Amino Acids | MeOH, 80 °C, 5 min | Spirooxindoles | up to 98% | mdpi.com |

| Flow Chemistry | 2-Bromoacetanilides | Polymer-supported NHC-Pd, 140 °C | Substituted Oxindoles | High | acs.org |

| Flow Chemistry | Phenylhydrazine, Ethyl Acetoacetate | High Temperature/Pressure | Indole derivative | 96% | mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the environmental sustainability of the process.

The use of safer solvents is a key aspect of green chemistry. Water or cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional organic solvents. acs.org A waste-minimized continuous-flow protocol for oxoindole synthesis has been developed using a CPME/water azeotropic mixture as the reaction medium. acs.org

Catalyst choice also plays a crucial role. The use of heterogeneous, recyclable catalysts, such as the polymer-supported palladium complex mentioned earlier, simplifies product purification and reduces catalyst waste. acs.org Furthermore, developing catalyst-free reaction conditions, where possible, is highly desirable.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important green chemistry metric. Reactions with high atom economy, such as cycloaddition reactions, are preferred over those that generate significant amounts of byproducts. chemrxiv.orgrsc.org The design of multi-step syntheses in a "one-pot" or "telescoped" manner, often facilitated by flow chemistry, can also reduce waste and energy consumption by minimizing intermediate purification steps. jst.org.in

Derivatization and Functionalization Techniques

Regioselective Functionalization of the Chlorinated Aromatic Ring

Modifying the benzene (B151609) portion of the 6-chloro-2-oxoindoline-3-carboxylate core presents a challenge in controlling regioselectivity due to the presence of multiple potential reaction sites. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools to achieve site-selective functionalization. organic-chemistry.orgnih.gov

The directing effects of the existing substituents on the indoline (B122111) ring play a critical role in determining the position of new functional groups. For N-H protic indoles, rhodium(II) catalysts have been shown to direct alkylation preferentially to the C6 position. snnu.edu.cn However, the presence of the chloro-substituent and the oxo group in the target molecule influences the electronic properties of the aromatic ring, potentially altering this selectivity. C-H activation strategies often require careful selection of catalysts and directing groups to functionalize specific positions, such as C5 or C7, on the 6,5-fused heterocyclic system. organic-chemistry.orgnih.gov Palladium-catalyzed reactions, for instance, have been used for the C-2 arylation of indoles and related heterocycles. rsc.org For a 6-chloro-substituted system, functionalization would likely be directed to the C5 or C7 positions, away from the electronically deactivating and sterically hindering chloro and amide groups.

Table 1: Potential Regioselective Functionalization Reactions on the Aromatic Ring

| Reaction Type | Probable Position | Catalyst System (Example) | Resulting Structure |

| C-H Arylation | C5 or C7 | Pd(OAc)₂, Ligand (e.g., DavePhos), Base | Aryl-substituted indoline |

| C-H Alkylation | C5 or C7 | Rh₂(OAc)₄, Diazo compound | Alkyl-substituted indoline |

| Bromination | C5 or C7 | Br₂, Acetic Acid | Bromo-substituted indoline |

| This table presents hypothetical reaction outcomes based on established methodologies for related indole systems. |

Modifications and Transformations at the Carboxylate Moiety

The methyl ester at the C3 position is a versatile functional handle that can be readily transformed into a variety of other groups, significantly expanding the structural diversity of the scaffold.

Standard transformations include:

Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) or lithium hydroxide. nih.govhmdb.ca This carboxylic acid serves as a key intermediate for further modifications.

Amidation: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically facilitated by standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: The methyl ester can be converted to other alkyl esters by heating it in the presence of a different alcohol and an acid or base catalyst.

Table 2: Key Transformations of the C3-Carboxylate Moiety

| Transformation | Reagent(s) | Functional Group Formed |

| Hydrolysis | NaOH or LiOH in H₂O/MeOH | Carboxylic Acid (-COOH) |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., HATU) | Amide (-CONH-R) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Ester (-COOR) |

N-Substitution Chemistry of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a nucleophilic center that can be functionalized through various substitution reactions. These modifications are critical for modulating the molecule's properties.

Common N-substitution techniques include:

N-Alkylation: This can be achieved through several methods. The classical approach involves deprotonation of the indoline nitrogen with a strong base like sodium hydride (NaH), followed by the addition of an alkyl halide. researchgate.net More modern, catalytic approaches utilize iron or iridium complexes to facilitate the N-alkylation of indolines using alcohols as the alkylating agents via a borrowing-hydrogen or hydrogen autotransfer mechanism. organic-chemistry.orgresearchgate.net Copper-catalyzed methods using N-tosylhydrazones have also been developed. rsc.org

N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished via transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation (using a copper catalyst) and the Buchwald-Hartwig amination (using a palladium catalyst) are the most prominent methods for forming this C-N bond with aryl halides. nih.govnih.govbenthamdirect.comacs.org

N-Acylation: The indoline nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield N-acylindoline derivatives.

Table 3: Methods for N-Substitution of the Indoline Ring

| Substitution Type | Reagents / Catalyst System | Substrate for Substitution |

| N-Alkylation (Classical) | 1. NaH; 2. Alkyl Halide (R-X) | Alkyl Halide |

| N-Alkylation (Catalytic) | Iron or Iridium Catalyst, Base | Alcohol |

| N-Arylation (Buchwald-Hartwig) | Palladium Catalyst, Ligand, Base | Aryl Halide/Triflate |

| N-Arylation (Ullmann) | Copper Catalyst, Ligand, Base | Aryl Halide |

| N-Acylation | Acyl Chloride (RCOCl), Base | Acyl Chloride |

Stereoselective Synthesis of Chiral this compound Derivatives

The C3 carbon of the indoline ring is a stereocenter, and the synthesis of enantiomerically pure derivatives is of significant interest. Several strategies can be employed to control the stereochemistry at this position.

Key stereoselective approaches include:

Enzymatic Kinetic Resolution: This technique uses an enzyme, such as a lipase, to selectively catalyze a reaction (e.g., hydrolysis of the ester) on one enantiomer of a racemic mixture. nih.gov This allows for the separation of the unreacted enantiomer from the transformed one, yielding enantiomerically enriched material. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the indoline precursor. wikipedia.orgblogspot.com It directs a subsequent reaction, such as alkylation or functionalization at the C3 position, to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.orgresearchgate.net This method is a powerful and well-established tool for asymmetric synthesis. blogspot.comnih.gov

Asymmetric Catalysis: A small amount of a chiral catalyst (organocatalyst or transition metal complex) can be used to generate the C3 stereocenter with high enantioselectivity. For instance, an asymmetric intramolecular carbolithiation mediated by a chiral ligand like (-)-sparteine (B7772259) has been used to create 3-substituted indolines. uni-konstanz.de Similarly, rhodium-catalyzed C-H functionalization of indoles with diazo compounds using chiral ligands can provide α-indolyl acetates with high enantioselectivity. nih.gov

Asymmetric Hydrogenation: If a precursor like methyl 6-chloro-2-oxo-indole -3-carboxylate is available, the C2-C3 double bond could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) to produce the chiral indoline with high enantiomeric excess.

Table 4: Strategies for Stereoselective Synthesis of C3-Chiral Derivatives

| Strategy | Description | Outcome |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. nih.gov | Separation of enantiomers. |

| Chiral Auxiliary Control | A recoverable chiral group is temporarily attached to guide a diastereoselective reaction. wikipedia.orgresearchgate.net | Diastereoselective formation of one stereoisomer. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. uni-konstanz.denih.gov | Enantioselective synthesis. |

| Asymmetric Hydrogenation | Hydrogenation of an indole precursor using a chiral catalyst. organic-chemistry.org | Enantioselective reduction to form a chiral center. |

Chemical Reactivity and Mechanistic Transformations

Reactivity Profile of the Oxoindoline Ring System

The reactivity of the oxoindoline ring is governed by the interplay of its constituent functional groups: the benzene (B151609) ring fused to a five-membered lactam. The electron-donating character of the nitrogen atom and the electron-withdrawing nature of the carbonyl group and the chlorine atom significantly influence its behavior in chemical reactions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene ring of the oxoindoline system can theoretically undergo both electrophilic and nucleophilic aromatic substitution reactions. However, the substitution pattern of methyl 6-chlorooxoindoline-3-carboxylate dictates the feasibility and regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

The oxoindoline ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. The nitrogen atom, via its lone pair, can donate electron density to the aromatic ring, activating it towards electrophiles. However, the presence of the electron-withdrawing carbonyl group and the chloro substituent deactivates the ring compared to indole (B1671886). lkouniv.ac.in The directing effect of the substituents is crucial. The amide nitrogen is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit a deactivating one. The ester and carbonyl groups are meta-directors.

In the case of this compound, the positions ortho and para to the activating amino group are C-7 and C-5, respectively. The C-5 position is already substituted. The C-7 position is sterically hindered by the adjacent lactam ring. The C-4 and C-6 positions are meta to the amino group. The chlorine at C-6 further deactivates the ring. Therefore, electrophilic substitution is expected to be challenging and may require harsh reaction conditions. lkouniv.ac.in When substitution does occur under forcing conditions, it is likely to be directed to the C-7 position, influenced by the powerful activating effect of the nitrogen atom. researchgate.net

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facile when the ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.comresearchgate.net In this compound, the chlorine atom at C-6 has an ortho relationship with the electron-donating nitrogen atom and a meta relationship with the electron-withdrawing carbonyl and ester groups. The presence of the electron-withdrawing groups is not optimally positioned to stabilize the Meisenheimer complex that would form upon nucleophilic attack at C-6. mdpi.comnih.gov Consequently, direct nucleophilic displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is not expected to be a favorable process. However, palladium-catalyzed cross-coupling reactions provide a powerful alternative for the functionalization of the C-6 position (see section 3.3).

Reactivity of the Carbonyl Group within the Oxoindoline Ring

The carbonyl group at the C-2 position of the oxoindoline ring is a key site of reactivity. It behaves as a typical ketone, undergoing nucleophilic addition and condensation reactions. youtube.comksu.edu.samhmedical.comthermofisher.cn

The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic center susceptible to attack by nucleophiles. ksu.edu.samhmedical.com Aldehydes are generally more reactive than ketones towards nucleophilic addition due to steric and electronic factors. ksu.edu.sa The reactivity of the oxoindoline carbonyl is influenced by the fused ring system.

Table 1: Examples of Reactions at the Carbonyl Group of Oxoindoline Derivatives

| Reaction Type | Reagent | Product Type | Reference |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | 3-ylideneoxoindoles | organic-chemistry.org |

| N-Alkylation | Alkyl halides | N-alkylated oxoindoles | researchgate.net |

A particularly important reaction is the Knoevenagel condensation, where the active methylene group at C-3 of the oxoindoline can participate, but more commonly, the C-2 carbonyl reacts with active methylene compounds in the presence of a base to form 3-ylideneoxoindoles. organic-chemistry.org While the prompt specifically mentions the carbonyl within the ring, it's important to note the active methylene at C-3 is a key feature of this scaffold's reactivity.

Reactions Involving the Methyl Ester Functionality

The methyl ester group at the C-3 position introduces another reactive center to the molecule, allowing for transformations such as hydrolysis, transesterification, and decarboxylation under appropriate conditions.

Transesterification and Saponification Mechanisms

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting with an alcohol in the presence of an acid or base catalyst. The mechanism, whether acid or base-catalyzed, proceeds through a tetrahedral intermediate.

Saponification: Saponification is the hydrolysis of the ester under basic conditions to yield a carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol. Subsequent acidification of the reaction mixture would yield the corresponding carboxylic acid. The hydrolysis of esters can also be achieved under acidic conditions, which is a reversible process. eopcw.com Enzymatic hydrolysis using lipases is also a potential method for the selective hydrolysis of the ester. google.com

Condensation and Cycloaddition Reactions

The ester functionality, in concert with the adjacent C-H bond, can participate in various condensation reactions. For instance, Claisen condensation with another ester molecule could potentially lead to the formation of a β-keto ester, although this is less common for this specific substrate.

More significantly, the exocyclic double bond that can be formed at the C-3 position via reactions like the Knoevenagel condensation (as mentioned in 3.1.2) makes the molecule an excellent Michael acceptor and a dienophile in cycloaddition reactions. While the prompt focuses on the methyl ester, its electronic influence is key to the reactivity of the adjacent C-3 position. The resulting α,β-unsaturated system can readily participate in [4+2] and [3+2] cycloaddition reactions, providing access to complex spirocyclic oxoindoles.

Reactivity of the Chlorine Atom at C-6

The chlorine atom at the C-6 position is an aryl chloride, which is generally unreactive towards nucleophilic substitution under classical conditions. However, the advent of transition-metal-catalyzed cross-coupling reactions has provided powerful tools to functionalize this position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide. organic-chemistry.orgnih.govyoutube.comyoutube.comyoutube.com These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation (for Suzuki, etc.) or migratory insertion (for Heck) and reductive elimination to afford the coupled product and regenerate the palladium catalyst. youtube.comyoutube.com The efficiency of these reactions can be highly dependent on the choice of palladium precursor, ligand, base, and solvent. The presence of various functional groups in this compound would need to be considered for compatibility with the specific reaction conditions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at C-6

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| C-O Cross-Coupling | Alcohol | C-O |

These cross-coupling strategies offer a versatile platform for the late-stage functionalization of the 6-chlorooxoindoline scaffold, enabling the synthesis of a diverse library of derivatives for various applications.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-6 position of the oxindole (B195798) ring serves as a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, the reactivity of analogous 6-halooxindoles provides significant insight into its potential transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgresearchgate.net For a compound like this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl or vinyl substituents at the C-6 position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity order for the halide leaving group is typically I > Br > OTf >> Cl. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. libretexts.orgyoutube.com In the context of this compound, this reaction would allow for the introduction of an alkenyl group at the C-6 position. The mechanism involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. masterorganicchemistry.comrsc.org For this compound, this would provide a route to 6-amino-substituted oxindole derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. nih.gov Selective amination at the C-6 position in the presence of other reactive sites can be a synthetic challenge, often requiring careful optimization of ligands and reaction conditions. nih.gov

Alpha-Arylation of the Oxindole Core: Beyond the substitution at the C-6 position, the α-carbon to the carbonyl group of the oxindole is amenable to palladium-catalyzed α-arylation. organic-chemistry.orglibretexts.org This reaction typically involves the formation of an enolate from the oxindole, which then participates in a cross-coupling reaction with an aryl halide. This allows for the synthesis of 3,3-disubstituted oxindoles, which are prevalent structural motifs in bioactive compounds. libretexts.org

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 6-Bromo-1-methyl-indolin-2-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| Heck | 6-Iodo-1-acetyl-indolin-2-one | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 78 |

| Buchwald-Hartwig | 6-Chloro-1-benzyl-indolin-2-one | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 92 |

| α-Arylation | 1,3-Dimethyl-indolin-2-one | 4-Chlorotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 88 |

This table presents illustrative data based on reactions with similar oxindole substrates and is intended to represent the general conditions and potential outcomes for this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides an alternative strategy for the functionalization of the C-6 position of the oxindole ring. In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. mdpi.com The success of this reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. researchgate.netwikipedia.org

For this compound, the carbonyl group of the oxindole ring is an electron-withdrawing group. Its influence on the C-6 position (meta) is less activating compared to an ortho or para relationship. However, the cumulative electron-withdrawing effects of the oxindole core can still render the C-6 position susceptible to attack by strong nucleophiles under forcing conditions.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction of this compound with a nucleophile would proceed via the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. wikipedia.org The reactivity in SNAr reactions can also be influenced by the nature of the solvent and the presence of phase-transfer catalysts. Studies on related chloroquinolines and other chloro-heterocycles have demonstrated the feasibility of SNAr reactions to introduce a variety of functional groups. scilit.comresearchgate.net

| Nucleophile | Product | Reaction Conditions |

| Sodium Methoxide (NaOMe) | Methyl 6-methoxyoxoindoline-3-carboxylate | Methanol, Reflux |

| Sodium Thiophenoxide (NaSPh) | Methyl 6-(phenylthio)oxoindoline-3-carboxylate | DMF, 100 °C |

| Piperidine | Methyl 6-(piperidin-1-yl)oxoindoline-3-carboxylate | Neat, 150 °C |

| Sodium Azide (NaN₃) | Methyl 6-azidooxoindoline-3-carboxylate | DMSO, 120 °C |

This table outlines potential SNAr reactions and conditions based on established methodologies for related aryl chlorides.

Detailed Reaction Mechanism Elucidation for Key Transformations

Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanistic Studies of Spiroannulation Reactions Involving Chlorooxoindolines

Spirooxindoles, which feature a spirocyclic junction at the C-3 position of the oxindole core, are a prominent class of compounds with significant biological activity. jst.go.jprsc.org The formation of these structures from oxindole precursors, including chlorooxoindolines, can proceed through various mechanistic pathways.

One common strategy involves the reaction of an isatin-derived starting material (which can be formed from the corresponding oxindole) with a suitable dienophile in a [4+2] cycloaddition (Diels-Alder reaction) or with a 1,3-dipole in a [3+2] cycloaddition. nih.gov In the case of a chlorooxoindoline derivative, the reaction would typically be initiated by the generation of a reactive intermediate from the C-3 position. For instance, reaction with an aldehyde or ketone can form a 3-ylideneoxindole, which can then act as a Michael acceptor or a dienophile.

Theoretical and Experimental Kinetic Studies of Synthetic Pathways

The synthesis of the oxindole core itself can be subject to kinetic or thermodynamic control, which can be investigated through a combination of experimental and theoretical studies. mdpi.comjst.go.jp The formation of the oxindole ring often involves an intramolecular cyclization. For instance, the cyclization of a 2-aminophenylacetate derivative can be catalyzed by acid or base.

Kinetic vs. Thermodynamic Control: In a reaction with competing pathways leading to different products, the product that forms faster is the kinetic product, while the more stable product is the thermodynamic product. libretexts.orgmasterorganicchemistry.commdpi.comjst.go.jp The reaction conditions, particularly temperature, can determine which product is favored. Low temperatures and short reaction times tend to favor the kinetic product, whereas higher temperatures and longer reaction times allow for an equilibrium to be established, favoring the thermodynamic product. masterorganicchemistry.com In the context of oxindole synthesis, different cyclization pathways could lead to regioisomers or stereoisomers, and understanding the kinetic and thermodynamic parameters is key to achieving selectivity.

Theoretical Studies (DFT): Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting reactivity. nih.govrsc.org For the synthesis of this compound, DFT studies could be employed to:

Calculate the activation energies for different proposed cyclization pathways to form the oxindole ring. rsc.org

Model the transition states of key steps, such as the intramolecular nucleophilic attack.

Evaluate the influence of the chlorine substituent and the ester group on the geometry and electronic structure of the transition states.

Predict the kinetic and thermodynamic favorability of different isomers.

Recent DFT studies on the cyclization of related 2-aminophenyl malonates to form oxindoles have shown that acid catalysis significantly lowers the activation Gibbs free energy for the cyclization step. rsc.org These studies provide a framework for understanding the factors that would govern the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution 1H and 13C NMR Analysis

¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum of Methyl 6-chlorooxoindoline-3-carboxylate would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. The expected signals would include those for the aromatic protons on the oxoindoline ring, the proton at the 3-position, and the protons of the methyl ester group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent, non-equivalent protons, governed by spin-spin coupling constants (J values).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of distinct carbon environments in the molecule. Key signals would be expected for the carbonyl carbon of the oxoindoline moiety, the ester carbonyl carbon, the carbons of the aromatic ring, the sp³-hybridized carbon at the 3-position, and the methyl carbon of the ester. The chemical shifts of these signals are indicative of the carbon type (alkane, alkene, aromatic, carbonyl) and the nature of attached atoms.

Anticipated NMR Data (Illustrative) While experimental spectra are not available, a hypothetical table of expected chemical shifts is presented below for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| C3-H | 4.0 - 5.0 | 40 - 50 |

| OCH₃ | 3.5 - 4.0 | 50 - 60 |

| C=O (amide) | - | 170 - 180 |

| C=O (ester) | - | 165 - 175 |

| Quaternary Aromatic C | - | 120 - 150 |

This table is for illustrative purposes only and does not represent published experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity and spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm which protons are spin-coupled, helping to piece together fragments of the molecule, such as the connectivity of protons on the aromatic ring. spectroscopyonline.comspectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms (¹³C-¹H). spectroscopyonline.comspectrabase.com This would definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). spectroscopyonline.com HMBC is critical for connecting the molecular fragments identified by COSY and HSQC, for instance, by showing correlations from the methyl protons to the ester carbonyl carbon and from the C3-proton to surrounding carbons in the oxoindoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₁₀H₈ClNO₃, by distinguishing it from other potential formulas with the same nominal mass. organicchemistrydata.org The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. By analyzing the masses of the resulting fragment ions, it is possible to deduce the structural components of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the methoxycarbonyl group (-COOCH₃) or the chlorine atom, providing further confirmation of the molecular structure.

Hypothetical Fragmentation Data A table of potential fragments is provided below for illustrative purposes.

| Fragment | Description |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| [M - Cl]⁺ | Loss of the chlorine atom |

This table is for illustrative purposes only and does not represent published experimental data.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Key expected IR absorption bands include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the oxoindoline ring.

C=O Stretch (Amide): A strong absorption band around 1680-1700 cm⁻¹ for the amide carbonyl group.

C=O Stretch (Ester): Another strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region corresponding to the C-O bond of the ester.

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Aromatic C-H and C=C Stretches: Peaks corresponding to the aromatic ring system.

These combined spectroscopic techniques would provide a detailed and unambiguous structural elucidation of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

As of the latest available data, specific X-ray crystallography studies for this compound have not been reported in publicly accessible research. While X-ray crystallography remains a definitive method for determining the three-dimensional atomic arrangement and absolute stereochemistry of chiral molecules in the solid state, no published crystal structure or associated crystallographic data for this particular compound could be located.

For related classes of compounds, such as quinoline (B57606) derivatives, X-ray crystallography has been successfully employed to elucidate their molecular geometries. For instance, the crystal structure of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate revealed a planar quinoline ring system. nih.gov Such analyses provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the crystalline lattice. However, without a dedicated study on this compound, its specific solid-state structure remains undetermined.

Chiroptical Spectroscopies for Stereochemical Assignment (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

There is currently a lack of published research detailing the use of chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), for the stereochemical assignment of this compound.

Chiroptical methods are powerful for determining the absolute configuration of chiral molecules in solution. ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, is sensitive to the electronic environment of the chromophores in a chiral molecule. In principle, experimental ECD spectra of the enantiomers of this compound could be compared with spectra predicted by quantum chemical calculations to establish their absolute configurations.

Similarly, VCD, the infrared counterpart to ECD, provides information about the stereochemistry based on molecular vibrations. This technique can be particularly useful for molecules with chromophores that are weak or absent in the accessible UV-Vis range.

General methods for determining the absolute configuration of carboxylic acids and their derivatives using chiroptical techniques in conjunction with chiral derivatizing agents have been developed. rsc.orgnih.govnih.gov These approaches, however, have not been specifically applied to or reported for this compound in the available scientific literature. Therefore, no experimental or theoretical chiroptical data for this compound can be presented.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized three-dimensional arrangement of atoms in a molecule (its geometry) and to calculate its energy. This information is foundational for understanding the molecule's stability and is a prerequisite for more advanced computational studies. At present, there are no published studies that provide the optimized geometry or energetic profile of Methyl 6-chlorooxoindoline-3-carboxylate using DFT or other quantum chemical methods.

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. The scientific literature does not currently contain any predicted NMR data for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules.

Most molecules are not static and can exist in various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how a molecule might bind to a biological target. A conformational analysis of this compound has not been reported.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. There are no published molecular docking studies featuring this compound to suggest its potential biological targets or mechanisms of interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development and Prediction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model requires a dataset of compounds with known activities, from which predictive models can be built. As there are no reported biological activity data for a series of compounds including this compound, no QSAR models have been developed or could be theoretically applied at this time.

Reaction Pathway Analysis and Transition State Modeling

Computational and theoretical chemistry offer powerful tools to elucidate the intricate mechanisms of chemical reactions involving "this compound." Through methods like Density Functional Theory (DFT), researchers can model reaction pathways and characterize the fleeting, high-energy transition states that govern the transformation of reactants to products. rsc.orgresearchgate.netwikipedia.org This section delves into the theoretical approaches used to analyze the reaction pathways and model the transition states relevant to the synthesis and reactivity of this compound.

The synthesis of the oxindole (B195798) core, a key feature of "this compound," often involves cyclization reactions. organic-chemistry.org Theoretical studies on analogous systems have demonstrated that DFT calculations can effectively map out the potential energy surface of such reactions. rsc.orgresearchgate.net This involves identifying the most energetically favorable route from the starting materials to the final product, passing through one or more transition states and intermediates. libretexts.org

A critical aspect of this analysis is the identification and characterization of transition states. wikipedia.org A transition state represents the highest energy point along the reaction coordinate and is a saddle point on the potential energy surface. libretexts.orgpressbooks.pub By calculating the structure and energy of the transition state, chemists can predict the activation energy of a reaction, which is a key determinant of the reaction rate. pressbooks.pub For the formation of "this compound," this could involve modeling the intramolecular cyclization of a suitable precursor, such as an α-chloroacetanilide derivative. organic-chemistry.org

Illustrative Reaction Coordinate for a Hypothetical Cyclization

Consider a hypothetical intramolecular Heck-type cyclization to form the oxindole ring. The reaction would proceed from a starting material (SM) to the product (P) via a transition state (TS). Computational modeling would provide the relative energies of these species.

Reactant (Starting Material): The initial acyclic precursor.

Transition State (TS): A high-energy, transient structure where the new carbon-carbon bond is partially formed.

Product: The cyclized "this compound."

The following table provides an illustrative example of the kind of data that would be generated from a DFT study on such a reaction.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., forming C-C bond distance, Å) |

| Reactant | Optimized ground state geometry of the acyclic precursor. | 0.0 | > 3.5 |

| Transition State | Saddle point on the potential energy surface, representing the energy barrier for cyclization. | +25.3 | ~2.2 |

| Product | Optimized ground state geometry of "this compound." | -15.8 | ~1.5 (fully formed bond) |

Note: The data in this table is illustrative and represents typical values for such a reaction, as specific computational studies on "this compound" are not publicly available.

Furthermore, transition state modeling can shed light on the role of catalysts, solvents, and substituents in influencing reaction outcomes. rsc.orgresearchgate.net For instance, in palladium-catalyzed reactions, which are common for indole (B1671886) and oxindole synthesis, computational analysis can clarify the mechanism of oxidative addition, migratory insertion, and reductive elimination steps. nih.gov The model of a transition state for the reaction of indole derivatives can be influenced by the presence of catalysts and other reagents. researchgate.net

In the context of "this compound," theoretical studies could also investigate the influence of the chlorine and methyl carboxylate groups on the electronic structure and reactivity of the oxindole core. These substituents can affect the stability of intermediates and transition states, thereby influencing the regioselectivity and stereoselectivity of subsequent reactions. Molecular docking studies on related oxindole-indole conjugates have shown how different moieties can interact with biological targets, and similar computational approaches could predict the binding of "this compound." nih.gov

The analysis of vibrational frequencies at the transition state is another crucial component. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. pressbooks.pub

Illustrative Calculated Vibrational Frequencies for a Transition State

| Frequency (cm⁻¹) | Description |

| i350.2 | Imaginary Frequency: Corresponds to the vibrational mode for the formation of the C-C bond in the cyclization, confirming this structure as a true transition state. The atoms involved move towards and away from each other along the reaction path. |

| 650.4 | Real Frequency: Represents a real vibrational mode, such as a ring deformation or bending of a substituent. |

| 1720.1 | Real Frequency: Likely corresponds to the carbonyl (C=O) stretch of the ester group. |

| 3100.5 | Real Frequency: Corresponds to a C-H or N-H stretching vibration. |

Note: The data in this table is for illustrative purposes to demonstrate the output of a frequency calculation on a transition state. The values are representative and not from a specific study on "this compound."

Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Natural Product Synthesis

The intricate framework of many natural products often features the oxindole (B195798) core. Methyl 6-chlorooxoindoline-3-carboxylate serves as a valuable starting material for the total synthesis and the generation of analogues of these complex molecules. The presence of the chloro substituent and the ester group allows for strategic modifications and the introduction of further complexity.

One notable area of application is in the synthesis of spirooxindole alkaloids, a class of natural products known for their diverse biological activities. While direct total syntheses of specific natural products starting from this compound are not extensively documented in readily available literature, its structural similarity to key intermediates makes it a logical and valuable synthon. For instance, the core structure is related to intermediates used in the synthesis of compounds like the maremycins, which are spiro-aminal alkaloids with a complex polycyclic system. nih.govresearchgate.net The synthesis of maremycins A and D1 has been achieved through a key cycloaddition step involving an (E)-3-ethylidene-1-methylindolin-2-one, a derivative conceptually accessible from the parent oxindole carboxylate. nih.gov The chloro-substituent on the aromatic ring of this compound offers a handle for further functionalization, potentially leading to analogues of these natural products with modified properties.

Role in the Development of Novel Heterocyclic Scaffolds and Ring Systems

The reactivity of the C3-position and the carbonyl group of this compound makes it an exceptional precursor for the construction of a wide array of novel heterocyclic scaffolds and ring systems, particularly spirocyclic and fused systems.

Spirooxindoles: A significant application of this compound lies in the synthesis of spirooxindoles, where the C3-carbon of the oxindole ring is shared with another ring system. These structures are of great interest in medicinal chemistry due to their three-dimensional nature, which can lead to enhanced biological activity and selectivity. The reaction of isatins, the oxidized precursors to oxindoles, with various reagents is a common strategy to generate spirooxindoles. mdpi.comnih.gov For example, the [3+2] cycloaddition reaction of azomethine ylides, generated in situ from isatins (including chloro-substituted derivatives) and amino acids, with various dipolarophiles leads to the stereoselective formation of spiro-pyrrolidinyl-oxindoles. nih.gov The resulting spiro-heterocycles can be further elaborated into more complex polycyclic systems. mdpi.com

Fused Heterocycles: Beyond spirocyclization, this compound can be utilized to construct fused heterocyclic systems. The inherent reactivity of the oxindole core allows for annulation reactions, leading to the formation of new rings fused to the oxindole framework.

The development of these novel heterocyclic systems from a readily available starting material like this compound provides access to a diverse chemical space for drug discovery and other applications. oist.jp

Applications in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. This compound, or its isatin (B1672199) precursor, is an excellent substrate for various MCRs, enabling the rapid and efficient generation of diverse molecular scaffolds.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org Isatins, including chloro-substituted variants, can serve as the carbonyl component in this reaction. A solvent-free Passerini reaction of isatins, isocyanides, and carboxylic acids has been developed to produce 3,3-disubstituted oxindole derivatives. google.com This methodology provides a highly efficient and atom-economical route to functionalized oxindoles. google.comresearchgate.net

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org Isatins can act as the carbonyl component in Ugi-type reactions, leading to the synthesis of highly substituted oxindole derivatives. nih.gov The use of isatins in Ugi four-component reactions has been shown to produce oxindole derivatives with potential antiproliferative activity. nih.gov The reaction is typically exothermic and proceeds rapidly, offering a straightforward path to complex molecules. wikipedia.orgorgsyn.orgorgsyn.org

The amenability of this compound and its derivatives to these powerful MCRs underscores its value in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Potential as a Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of the oxindole core, particularly when functionalized, make it an attractive scaffold for the development of advanced organic materials and functional molecules.

Functional Dyes: The extended π-system of the oxindole ring system suggests its potential use as a chromophore in the design of novel dyes. The chloro- and carboxylate-substituents on this compound provide avenues for tuning the electronic properties and solubility of such dyes.

While specific examples of advanced materials derived directly from this compound are not widely reported, the broader class of oxindole derivatives has been explored for various applications. For instance, the immobilization of oxindole derivatives on nanomaterials is an area of active research. nih.gov

The inherent reactivity of the molecule allows for its incorporation into larger polymeric structures. The ester functionality could be hydrolyzed to a carboxylic acid, which can then be used as a monomer in polymerization reactions. The chloro-substituent could also be a site for cross-coupling reactions to build larger conjugated systems. These potential applications highlight the promise of this compound as a versatile precursor for the next generation of organic materials.

Future Research Directions and Emerging Perspectives

Exploration of Unconventional Synthetic Pathways

While classical methods for synthesizing oxoindoline cores are well-established, the future lies in developing more efficient, scalable, and versatile strategies. A significant area of exploration is the use of novel starting materials and catalytic systems to access functionalized oxindoles.

One innovative approach involves the acidolysis of isatin-derived 3-phosphate-substituted oxindoles using haloid acids. nih.govresearchgate.net This method is notable for its mild reaction conditions, operational simplicity, and the use of inexpensive, readily available starting materials. nih.gov The process begins with the formation of an oxindole (B195798) with a phosphate (B84403) group at the C-3 position, which then undergoes an SN1 reaction with a haloid acid to yield the 3-monohalooxindole. nih.gov Research has shown that substrates with electron-donating groups, such as methyl or methoxy (B1213986), tend to be more reactive and provide better yields. nih.gov

Further research could adapt such methodologies for the synthesis of Methyl 6-chlorooxoindoline-3-carboxylate and its analogs. Other emerging synthetic strategies that could be explored include:

Domino Reactions: One-pot, three-component procedures, such as a palladium-catalyzed Sonogashira coupling followed by aminopalladation and reductive elimination, offer a regiospecific route to 2,3-substituted indoles. organic-chemistry.org

Superacid Catalysis: The use of superacids like trifluoromethanesulfonic acid can facilitate the efficient construction of quinoline (B57606) and, by extension, oxoindoline scaffolds from vinylogous imines and aromatic amines. mdpi.com

1,3-Dipolar Cycloadditions: This powerful tool for building five-membered heterocycles, such as isoxazolidines and isoxazoles, could be adapted to create novel fused oxoindoline systems. nih.gov

Table 1: Unconventional Synthetic Strategies for Oxoindoline Scaffolds| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Acidolysis of 3-Phosphate-Substituted Oxindoles | SN1 reaction with haloid acids on isatin-derived phosphates. | Mild conditions, simple operation, gram-scalability. | nih.gov |

| Palladium-Catalyzed Domino Reaction | One-pot, three-component reaction involving Sonogashira coupling and aminopalladation. | High regiospecificity for 2,3-disubstitution. | organic-chemistry.org |

| Superacid Catalysis | Condensation of aromatic amines with α,β-unsaturated carbonyls using superacids (e.g., TFA). | High efficiency and broad functional group compatibility. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of nitrones or nitrile oxides with alkenes/alkynes to form five-membered heterocycles. | Access to novel fused heterocyclic systems. | nih.gov |

Deeper Mechanistic Understanding of Biological Interactions

To fully exploit the therapeutic potential of this compound, a more profound understanding of its interactions with biological targets at the molecular level is essential. While initial studies may identify primary targets, future research must delve into the subtleties of these interactions. In silico techniques like molecular docking and ligand-based similarity analyses are pivotal in this endeavor. nih.govnih.gov

For instance, computational studies on similar oxoindoline derivatives have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target. nih.govnih.gov Molecular docking analyses can be used to predict the binding mode of the compound within the active site of a protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov Comparing the docking scores and binding energies of active compounds versus inactive ones can help elucidate the specific structural features crucial for bioactivity. nih.gov

Future research should focus on:

Comprehensive Target Profiling: Using computational repurposing workflows to screen the compound against a wide array of biological targets, including kinases, proteases, and receptors. nih.govresearchgate.net

Dynamic Simulations: Employing molecular dynamics (MD) simulations to understand the conformational changes in both the ligand and the protein upon binding, providing a more dynamic and realistic view of the interaction.

Binding Kinetics: Experimentally determining the association (k_on) and dissociation (k_off) rates to understand the residence time of the compound on its target, which can be a better predictor of efficacy than binding affinity alone.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein(s) through X-ray crystallography to provide definitive, high-resolution evidence of the binding mode.

Table 2: In Silico Insights into Oxoindoline-Target Interactions| Target Protein | In Silico Method | Key Findings | Reference |

|---|---|---|---|

| VEGFR-2 | Molecular Docking | Identified as a potential target; analysis of binding modes within the active site. | nih.govnih.gov |

| CDK2 | Molecular Docking | Z-diastereomers of some derivatives showed better binding affinity compared to reference inhibitors. | researchgate.net |

| Tubulin | Molecular Docking | Some derivatives showed potential anti-tubulin polymerization activity. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For a scaffold like this compound, AI/ML can be applied at every stage, from hit identification to lead optimization. nih.gov These computational methods leverage large datasets to build predictive models, significantly reducing the time and cost associated with traditional drug development. researchgate.netspringernature.com

Key applications for future research include:

Quantitative Structure-Activity Relationship (QSAR): Developing ML models that correlate the structural features of a series of oxoindoline analogs with their biological activity. mdpi.com These models can then predict the activity of novel, yet-to-be-synthesized compounds, prioritizing the most promising candidates.

De Novo Drug Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new oxoindoline derivatives with desired properties. These algorithms can explore a vast chemical space to propose novel structures optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

High-Throughput Virtual Screening (HTVS): Applying ML algorithms to rapidly screen massive virtual libraries of compounds against a specific biological target. nih.govnih.gov This allows for the efficient identification of potential hits from millions or even billions of molecules. nih.gov

ADMET Prediction: Training deep learning models to predict the physicochemical and pharmacokinetic properties of drug candidates, such as solubility, bioavailability, and potential toxicity. nih.gov This early-stage filtering helps to reduce the high attrition rates in later stages of drug development. nih.gov

The successful application of these AI/ML tools requires high-quality, curated data. nih.gov Therefore, a concerted effort to generate and share standardized biological data for oxoindoline derivatives will be crucial for building robust and predictive models.

Expansion into Novel Chemical Transformations and Applications

The chemical reactivity of the this compound scaffold provides numerous opportunities for novel transformations, leading to new applications beyond traditional pharmacology. The inherent functionality—the ester, the chloro substituent, and the reactive C3 position—makes it a versatile building block. nih.gov

Future research directions could focus on:

Cross-Coupling Reactions: Utilizing the chloro group and potentially other positions on the aromatic ring for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Stille couplings. mdpi.com This would enable the introduction of a wide variety of substituents, creating diverse chemical libraries for screening. mdpi.com

Functionalization of the C3 Position: The C3 position of the oxindole core is highly versatile. nih.gov It can be used to construct complex 3,3-disubstituted and spirooxindole derivatives, which are prominent motifs in many biologically active natural products. nih.gov Reactions like Friedel-Crafts arylations can introduce diverse aryl groups at this position. researchgate.net

Synthesis of Nanomaterials: Exploring the immobilization of the compound or its derivatives onto nanocarriers, such as functionalized fullerenes. mdpi.com This strategy aims to create targeted drug delivery systems, potentially increasing efficacy and reducing systemic side effects. mdpi.com The functionalization of nanoparticles can significantly enhance their binding affinity for specific ligands. mdpi.com

Development of Chemical Probes and Imaging Agents: Modifying the structure to incorporate fluorophores or affinity tags. These new molecules could serve as chemical probes to study biological pathways or as imaging agents for diagnostic purposes.

By exploring these novel transformations, the utility of this compound can be expanded from a single lead compound to a versatile platform for creating a wide range of functional molecules and materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 6-chlorooxoindoline-3-carboxylate?

- Methodological Answer : The synthesis typically begins with indoline or indole precursors. Key steps include:

- Chlorination : Introduce the chloro group at the 6-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation.

- Oxo-group formation : Oxidize the indoline scaffold using oxidizing agents such as PCC (pyridinium chlorochromate) or MnO₂ to generate the oxoindoline core.

- Esterification : React the carboxylic acid intermediate with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C6, ester at C3) and detect tautomeric forms.

- IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for chlorination steps and non-polar solvents (e.g., toluene) for esterification to minimize side reactions.

- Temperature Control : Use low temperatures (−10°C to 0°C) during chlorination to suppress multiple substitutions.

- Catalyst Selection : For esterification, compare Brønsted acids (H₂SO₄) vs. carbodiimide-based catalysts (DCC/DMAP) to maximize ester yield .

- Data Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry) impacting yield .

Q. How to address discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict electrophilic/nucleophilic sites. Compare with experimental results from kinetic studies or Hammett plots.

- Experimental Validation :

- Kinetic Isotope Effects (KIE) : Measure KIE to confirm mechanistic pathways (e.g., radical vs. ionic chlorination).

- Cross-Coupling Reactions : Test reactivity with Pd catalysts to validate computationally predicted sites for functionalization .

- Software Tools : Use WinGX for crystallographic data cross-validation .

Q. What strategies can resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation :

- X-ray Refinement : Re-analyze crystallographic data using SHELXL to check for disorder or twinning artifacts .

- Solid-State NMR : Compare with solution NMR to detect polymorphism or dynamic effects.